(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-phenyl-3-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c30-22(21-18-32-24(26-21)27-23(31)25-20-11-5-2-6-12-20)29-16-14-28(15-17-29)13-7-10-19-8-3-1-4-9-19/h1-12,18H,13-17H2,(H2,25,26,27,31)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIOSLJDQPDADS-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a synthetic compound that incorporates a thiazole moiety, a phenylurea structure, and a piperazine derivative. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
The compound can be characterized by the following structural components:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, which is known for various biological activities.
- Piperazine Moiety : A cyclic compound with two nitrogen atoms that often contributes to the pharmacological properties of drugs.
- Phenylurea Group : A structure that has been associated with various biological activities, including herbicidal and anticancer properties.
Anticancer Potential
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, phenylureas have been studied for their ability to inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Anticonvulsant Activity
Similar compounds within the piperazine class have demonstrated anticonvulsant properties. Studies have shown that modifications in the piperazine structure can enhance efficacy against seizures. The exact mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : Interaction with specific receptors (e.g., cannabinoid receptors) that mediate various physiological responses.
- Enzyme Inhibition : Inhibition of enzymes involved in cell signaling pathways, leading to altered cellular responses.
Comparative Analysis
A comparative analysis with similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes key findings from studies on related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Cinnamylpiperazine | Anticancer, Anticonvulsant | Modulates GABA receptors |
| Thiazole Derivatives | Antimicrobial, Anticancer | Inhibits DNA synthesis |
| Phenylureas | Herbicidal, Anticancer | Induces apoptosis |
Case Study 1: Anticancer Efficacy
A study conducted on phenylurea derivatives revealed that certain modifications enhanced their anticancer efficacy against breast cancer cells. The study reported a significant reduction in cell viability when treated with these compounds, suggesting that structural elements such as the thiazole ring may play a critical role in enhancing biological activity .
Case Study 2: Anticonvulsant Properties
Research on piperazine derivatives has shown promising results in animal models for epilepsy. Compounds similar to this compound demonstrated reduced seizure frequency and severity when administered in controlled doses .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differentiating features:
Key Observations :
- The target compound’s cinnamylpiperazine group distinguishes it from analogs with halophenyl (e.g., Cl, Br) or benzo-thiazole substituents. This group may improve membrane permeability and target selectivity .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight (486.6 vs.
- Piperazine and urea groups in analogs improve water solubility, but hydrophobic substituents (e.g., cinnamyl, bromophenyl) counteract this .
Key Observations :
- For example, electron-withdrawing groups (e.g., NO₂ in ) enhance enzyme inhibition, while bulky groups (e.g., cinnamyl) may improve target specificity .
- The target compound’s cinnamylpiperazine group could mimic phenylurea derivatives in , which exhibit tubulin inhibition at micromolar concentrations .
Representative Yields and Characterization :
Q & A
Basic Research Questions
Q. What are the key structural motifs in this compound, and how do they influence its reactivity and bioactivity?
- Answer: The compound features:
- Thiazole core : Electron-deficient heterocycle enabling hydrogen bonding and π-stacking interactions .
- Piperazine-carbonyl group : Enhances solubility and serves as a linker for target engagement .
- Cinnamyl substituent : Introduces rigidity and potential for hydrophobic interactions with biological targets .
- Phenylurea moiety : Facilitates hydrogen bonding, often critical for enzyme inhibition .
- Methodological Insight : Computational tools (e.g., molecular electrostatic potential maps) can predict reactive sites, while NMR confirms substituent orientation .
Q. What synthetic routes are viable for constructing the thiazole core, and what are their limitations?
- Answer :
- Hantzsch thiazole synthesis : React α-bromoketones with thioureas in ethanol under reflux (yields: 50–70%). Critical parameters include stoichiometry and reaction time .
- Post-functionalization : Pre-formed thiazoles conjugated to piperazine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DCM, yields: 60–80%) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in predicted vs. observed biological activity?
- Answer :
- Density Functional Theory (DFT) : Models electronic properties to explain discrepancies in reactivity or binding affinity .
- Molecular Dynamics (MD) : Simulates compound-target interactions under physiological conditions to validate assay results .
- Case Study : If enzymatic assays (IC50 = 0.45 µM) conflict with cell-based data (IC50 = 2.3 µM), MD can reveal membrane permeability issues .
Q. What strategies optimize the piperazine-carbonyl-thiazole conjugation, and how is success validated?
- Optimization :
- Coupling Agents : EDC/HOBt vs. DCC: EDC minimizes racemization in DCM at 25°C .
- Stoichiometry : A 1.2:1 (acylating agent:piperazine) ratio improves yield to >75% .
- Validation :
- 1H NMR : Disappearance of piperazine NH peaks (δ 1.2–1.5 ppm) confirms conjugation .
- HPLC-MS : Monitors reaction progress and purity (>95%) .
Methodological Recommendations
- For Data Contradictions :
- For SAR Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
